molecular formula C24H23N3O2S2 B11639209 2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11639209
M. Wt: 449.6 g/mol
InChI Key: OOBUGYQIYPIGKN-UHFFFAOYSA-N
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Description

2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiophene ring, and a hexahydroquinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hexahydroquinoline core, followed by the introduction of the thiophene ring and the cyano group. The final step involves the formation of the acetamide linkage.

    Hexahydroquinoline Core Formation: The hexahydroquinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid is coupled with a halogenated hexahydroquinoline derivative in the presence of a palladium catalyst.

    Cyano Group Addition: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyano reagent.

    Acetamide Formation: The final step involves the reaction of the intermediate compound with 3,4-dimethylaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hexahydroquinoline moiety.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium cyanide (KCN) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The cyano group and thiophene ring are crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-5-oxo-4-(phenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
  • 2-{[3-cyano-5-oxo-4-(furan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Uniqueness

The presence of the thiophene ring in 2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide imparts unique electronic properties that can enhance its biological activity and specificity. This makes it distinct from similar compounds that contain different heterocyclic rings.

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

2-[(3-cyano-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H23N3O2S2/c1-14-8-9-16(11-15(14)2)26-21(29)13-31-24-17(12-25)22(20-7-4-10-30-20)23-18(27-24)5-3-6-19(23)28/h4,7-11,22,27H,3,5-6,13H2,1-2H3,(H,26,29)

InChI Key

OOBUGYQIYPIGKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C#N)C

Origin of Product

United States

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